2-(1,5-dimethyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid

Description

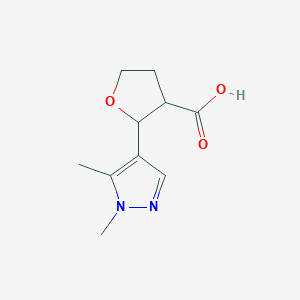

2-(1,5-Dimethyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid (C₁₁H₁₆N₂O₃) is a heterocyclic compound featuring a pyrazole ring substituted with two methyl groups at the 1- and 5-positions, fused to an oxolane (tetrahydrofuran) ring bearing a carboxylic acid group at the 3-position . The stereochemistry of the compound is noted as rac-(2R,3R), indicating a racemic mixture of enantiomers . Key functional groups include:

- Pyrazole moiety: A five-membered aromatic ring with two adjacent nitrogen atoms, capable of hydrogen bonding via the NH group (in 1H-pyrazole) and π-π interactions.

- Oxolane ring: A saturated five-membered ether ring contributing to conformational rigidity.

- Carboxylic acid: A polar, ionizable group enabling strong hydrogen bonding and salt formation.

This compound’s structural complexity makes it relevant for applications in medicinal chemistry, particularly in drug design where pyrazole derivatives are known for their biological activity .

Propriétés

Formule moléculaire |

C10H14N2O3 |

|---|---|

Poids moléculaire |

210.23 g/mol |

Nom IUPAC |

2-(1,5-dimethylpyrazol-4-yl)oxolane-3-carboxylic acid |

InChI |

InChI=1S/C10H14N2O3/c1-6-8(5-11-12(6)2)9-7(10(13)14)3-4-15-9/h5,7,9H,3-4H2,1-2H3,(H,13,14) |

Clé InChI |

YMBYFNQNRYQDRM-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C=NN1C)C2C(CCO2)C(=O)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,5-dimethyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as 1,5-dimethyl-1H-pyrazole-4-carboxylic acid, with an appropriate oxolane derivative under acidic or basic conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

2-(1,5-dimethyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield alcohol or amine derivatives.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol or amine derivatives. Substitution reactions result in various substituted pyrazole derivatives.

Applications De Recherche Scientifique

2-(1,5-dimethyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Industry: The compound is utilized in the development of advanced materials, such as polymers and coatings.

Mécanisme D'action

The mechanism of action of 2-(1,5-dimethyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Stereoisomeric Variants

- (2S,3S)-2-(1,5-Dimethyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid (C₁₁H₁₆N₂O₃, CAS SY161153) Structural Difference: The stereochemistry at the oxolane ring (2S,3S vs. Implications: Differences in enantiomer activity or crystallization behavior may arise, though specific data are unavailable in the provided evidence.

Pyrazole Substitution Variants

- rac-(2R,3R)-2-[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid (C₁₁H₁₆N₂O₃)

Heterocycle Replacement Variants

- 2-(Pyrimidin-5-yl)propanoic Acid Hydrochloride (C₇H₈ClNO₂, CAS 1795502-38-3) Structural Difference: Pyrimidine (six-membered, two nitrogen atoms) replaces pyrazole; propanoic acid replaces oxolane-carboxylic acid. Implications: Pyrimidine’s additional nitrogen enhances hydrogen-bonding capacity. The shorter propanoic acid chain reduces conformational rigidity compared to oxolane .

Lactam-Based Analog

- 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid (C₆H₉NO₃, CAS 42346-68-9) Structural Difference: Pyrrolidone (5-membered lactam) replaces oxolane-pyrazole. Absence of pyrazole eliminates π-π stacking capability, altering supramolecular assembly .

Hydrogen Bonding and Crystallographic Behavior

As per , hydrogen-bonding patterns in crystals are critical for stability and properties. For the target compound:

- Carboxylic acid forms strong O–H···O/N bonds.

- Pyrazole NH contributes to N–H···O bonds.

- Oxolane oxygen participates in weaker C–H···O interactions.

In contrast:

Activité Biologique

2-(1,5-dimethyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its structural characteristics, synthesis, and various biological activities, including anticancer properties and enzymatic inhibition.

Structural Characteristics

The compound features a unique oxolane ring fused with a pyrazole moiety. Its molecular formula is , and it has distinct functional groups that may contribute to its biological activity. The structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Pyrazole Ring : This is achieved through cyclization reactions involving appropriate precursors.

- Oxolane Ring Formation : Introduced via ring-closing reactions.

Anticancer Properties

Research indicates that compounds with pyrazole derivatives exhibit significant anticancer activity. For example, studies have shown that pyrazolo[1,5-a]pyrimidines can act as selective protein inhibitors and demonstrate cytotoxic effects against various cancer cell lines, including HeLa cells (cervical cancer) and L929 cells (fibroblast) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | TBD |

| This compound | L929 | TBD |

Note: Specific IC50 values for this compound are yet to be established in literature.

Enzymatic Inhibition

The pyrazole core is known for its ability to inhibit various enzymes. Recent studies have highlighted the role of pyrazolo[1,5-a]pyrimidines in inhibiting enzymes related to cancer pathways and metabolic processes . The inhibition mechanism often involves binding to the active site of the enzyme, thus preventing substrate interaction.

Case Studies

One notable study evaluated the biological activity of a series of pyrazolo derivatives, including those similar to this compound. The findings suggested that modifications to the pyrazole ring significantly influenced anticancer activity and selectivity towards specific enzymes .

Example Case Study:

In a comparative study of various pyrazole derivatives:

- Objective : To evaluate anticancer efficacy against breast cancer cell lines.

- Method : MTT assay was used to measure cell viability post-treatment with varying concentrations of the compounds.

- Results : Compounds with electron-withdrawing groups on the pyrazole ring exhibited enhanced cytotoxicity compared to those with electron-donating groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.